2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-one

Description

Molecular Architecture and Crystallographic Analysis

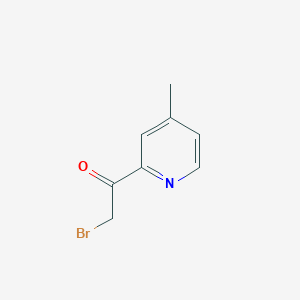

The molecular architecture of this compound exhibits a distinctive structural framework comprising a pyridine ring substituted at the 4-position with a methyl group and at the 2-position with a bromoethanone moiety. The compound's structural identity is confirmed through its IUPAC name designation as 2-bromo-1-(4-methylpyridin-2-yl)ethanone, with the canonical SMILES representation CC1=CC(=NC=C1)C(=O)CBr providing a clear depiction of its connectivity pattern. The InChI key WRYBFZYPELHYHY-UHFFFAOYSA-N serves as a unique identifier for this specific molecular configuration.

Crystallographic analysis methodologies employed for similar brominated pyridine derivatives demonstrate the importance of single crystal X-ray diffraction techniques in elucidating precise molecular geometries. Advanced diffractometry systems, including the Bruker D8 Venture diffractometer equipped with specialized detection capabilities, enable comprehensive structural characterization at controlled temperatures typically maintained at 150 Kelvin. The crystallographic data collection protocols involve systematic measurement of diffraction patterns that provide detailed information about unit cell parameters, space group symmetries, and atomic positioning within the crystal lattice.

The structural refinement processes for brominated pyridine compounds frequently employ sophisticated modeling techniques to address potential disorder issues that may arise from brominated substituents. Hirshfeld surface analyses have proven particularly valuable for investigating and quantifying intermolecular interactions between molecules in the crystalline state. These analytical approaches reveal the presence of multiple short-range interactions, including carbon-hydrogen to bromine contacts and hydrogen bonding networks that stabilize the crystal structure.

Comparative crystallographic studies of related compounds demonstrate that brominated pyridine derivatives commonly crystallize in various space groups depending on their specific substitution patterns. The molecular packing arrangements are significantly influenced by the positioning of the bromine atom and the ketone functionality, which together create distinctive interaction patterns that determine the overall crystal stability and physical properties.

Electronic Structure and Quantum Chemical Calculations

The electronic structure of this compound has been investigated through advanced quantum chemical computational methods that provide detailed insights into its fundamental electronic properties. Density Functional Theory calculations utilizing the B3LYP functional with the 6-311G basis set have proven particularly effective for analyzing the electronic characteristics of similar pyridine derivatives. These computational approaches enable determination of critical electronic parameters including frontier molecular orbital energies, Mulliken charges, ionization energies, electron affinities, global hardness, chemical potential, and global electrophilicity values.

The frontier molecular orbital analysis reveals the distribution of the highest occupied molecular orbital and lowest unoccupied molecular orbital, which govern the compound's reactivity patterns and electronic transitions. The pyridine nitrogen atom contributes significantly to the orbital character, while the bromine substituent and carbonyl group create additional electronic interactions that influence the overall molecular electronic structure. The calculated ionization energy and electron affinity values provide quantitative measures of the compound's ability to donate or accept electrons during chemical reactions.

Mulliken charge distribution calculations demonstrate the polarization effects introduced by the electronegative bromine atom and the pyridine nitrogen. The carbonyl carbon typically exhibits a significant positive charge due to the electron-withdrawing nature of the adjacent oxygen atom, while the bromine atom carries a partial negative charge that enhances its nucleofugal properties. The methyl substituent on the pyridine ring provides electron-donating character that modulates the overall electronic density distribution throughout the molecular framework.

Global reactivity descriptors calculated through quantum chemical methods provide valuable predictive information about the compound's chemical behavior. The chemical potential value indicates the compound's tendency to acquire or lose electrons, while the global hardness parameter reflects its resistance to charge transfer processes. The global electrophilicity index serves as a measure of the compound's propensity to accept electrons from electron-rich species, which is particularly relevant for understanding its reactivity in nucleophilic substitution reactions.

Time-dependent Density Functional Theory calculations enable prediction of optical properties and electronic excitation energies. These computational results can be directly compared with experimental ultraviolet-visible spectroscopy data to validate the theoretical models and provide detailed understanding of the electronic transitions responsible for the compound's optical absorption characteristics.

Comparative Analysis with Related Brominated Pyridine Derivatives

The structural and electronic properties of this compound can be effectively compared with a series of related brominated pyridine derivatives to identify structure-activity relationships and understand the influence of substitution patterns on molecular properties. 2-Bromo-1-(4-bromophenyl)ethanone represents a closely related compound where the pyridine ring is replaced with a brominated phenyl group, providing insights into the electronic effects of heteroatom incorporation.

The synthesis and characterization of 4-(4-bromophenyl)-thiazol-2-yl derivatives demonstrate the versatility of brominated ethanone precursors in heterocyclic chemistry. These compounds, prepared through Hantzsch reactions involving 2-bromo-1-(4-bromophenyl)ethanone, exhibit distinct structural features that can be compared with pyridine-containing analogs. The molecular weight and substitution patterns significantly influence the crystallization behavior and intermolecular interaction patterns observed in the solid state.

Spectroscopic characterization data for related brominated compounds provide valuable comparative benchmarks for structural analysis. Proton nuclear magnetic resonance spectroscopy typically reveals characteristic chemical shift patterns for the pyridine ring protons, the methyl substituent, and the bromoethanone functionality. Carbon-13 nuclear magnetic resonance data complement the structural analysis by providing detailed information about the carbon atom environments and their electronic characteristics.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C₈H₈BrNO | 214.06 | Pyridine ring, methyl substituent, bromoethanone |

| 2-Bromo-1-(4-bromophenyl)ethanone | C₈H₆Br₂O | 277.94 | Brominated phenyl ring, bromoethanone |

| 4-(4-Bromophenyl)-thiazol-2-yl derivatives | Variable | Variable | Thiazole ring, brominated aryl groups |

The reactivity patterns of brominated pyridine derivatives in nucleophilic substitution reactions demonstrate the influence of the pyridine nitrogen on the electrophilic character of adjacent carbon atoms. The presence of the electron-withdrawing pyridine ring enhances the reactivity of the bromoethanone functionality compared to simple aliphatic or aromatic analogs. This enhanced reactivity facilitates the formation of various heterocyclic products through cyclization reactions with appropriate nucleophilic partners.

Comparative studies of crystallographic parameters reveal systematic trends in bond lengths and angles across the series of brominated pyridine derivatives. The carbon-bromine bond lengths typically range from 1.89 to 1.90 angstroms, while the carbonyl carbon-carbon bonds exhibit lengths characteristic of single bonds with partial double bond character due to resonance effects. The pyridine ring geometry remains relatively constant across different derivatives, with carbon-nitrogen bond lengths and ring angles closely matching literature values for substituted pyridines.

The intermolecular interaction patterns observed in crystal structures of brominated pyridine derivatives show common features including halogen bonding, hydrogen bonding, and π-π stacking interactions. The bromine atoms frequently participate in short contacts with neighboring molecules, creating network structures that stabilize the crystalline phase. The pyridine nitrogen atoms can serve as hydrogen bond acceptors, further contributing to the overall crystal packing arrangements.

Properties

IUPAC Name |

2-bromo-1-(4-methylpyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-6-2-3-10-7(4-6)8(11)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRYBFZYPELHYHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629543 | |

| Record name | 2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

759442-78-9 | |

| Record name | 2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-one typically involves the bromination of 1-(4-methylpyridin-2-yl)ethan-1-one. One common method is the reaction of 1-(4-methylpyridin-2-yl)ethan-1-one with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-one can undergo various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

Nucleophilic substitution: Substituted pyridine derivatives.

Reduction: Alcohol derivatives.

Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

Scientific Research Applications

2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-one can be employed in various scientific research applications:

- Organic Synthesis: It serves as a crucial building block in synthesizing complex organic molecules and as a reagent in organic transformations.

- Medicinal Chemistry: The compound is a precursor in synthesizing pharmaceutical compounds and in drug discovery research. Its structure allows interaction with specific molecular targets and pathways, making it valuable in biological and medicinal research.

- Enzyme Inhibition: Related compounds have demonstrated potential as inhibitors of certain enzymes, which can affect metabolic pathways.

- Receptor Modulation: Similar compounds may modulate G-protein coupled receptors (GPCRs), influencing neurotransmitter signaling and cellular responses.

- Anticancer Research: Pyridine derivatives have shown cytotoxicity against various cancer cell lines, suggesting a potential therapeutic window for further exploration.

Synthesis of 2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one hydrobromide

The synthesis of 2-Bromo-1-(5-methylpyridin-3-yl)ethan-1-one hydrobromide typically involves the bromination of 1-(5-methylpyridin-3-yl)ethan-1-one. This reaction uses a brominating agent like bromine or N-bromosuccinimide (NBS) under controlled conditions, often in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination. In industrial settings, continuous flow reactors can scale up production, allowing better control, higher yields, and improved safety through automated systems.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

Structural Features and Substituent Effects

- Molecular weight: 234.48 . Molecular weight: 230.06 . 2-Bromo-1-(pyridin-4-yl)ethan-1-one hydrobromide: The absence of a methyl group reduces steric hindrance, favoring applications in heterocyclic synthesis (e.g., quinolines) .

Aryl Derivatives :

- 2-Bromo-1-(4-hydroxyphenyl)ethan-1-one : The hydroxyl group enables hydrogen bonding, influencing crystallization behavior .

- 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one : Methoxy groups enhance solubility in polar solvents. $ ^1H $ NMR shows aromatic protons at δ 7.18 (s, 2H) and methoxy signals at δ 3.84–3.88 .

Physical and Spectral Properties

Melting Points :

- Indole derivatives (e.g., 2-bromo-1-(5-methoxy-1H-indol-3-yl)ethan-1-one): 135–194°C .

- Aryl derivatives (e.g., 2-bromo-1-(4-hydroxyphenyl)ethan-1-one): Crystalline solids with defined hydrogen-bonding networks .

- Pyridinyl derivatives (e.g., 2-bromo-1-(2-methoxypyridin-4-yl)ethan-1-one): Often reported as powders without specified melting points .

NMR Data :

Biological Activity

2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. With a molecular formula of C₈H₈BrN₁O and a molecular weight of approximately 215.06 g/mol, this compound is characterized by the presence of a bromine atom and a pyridine ring, which contribute to its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the areas of antimicrobial and anticancer effects. The compound's mechanism of action is believed to involve interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity through covalent bonding.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

The mechanism of action involves the inhibition of protein synthesis pathways, leading to bactericidal effects. This is supported by findings indicating that the compound disrupts nucleic acid and peptidoglycan production in bacterial cells .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Research indicates that it may inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. For instance, studies on acute myeloid leukemia (AML) cells have shown that compounds with similar structures can modulate dihydroorotate dehydrogenase (DHODH) activity, leading to decreased pyrimidine synthesis crucial for cancer cell proliferation .

Case Studies

Several case studies have explored the biological activity of derivatives related to this compound:

- Study on Antimicrobial Effects : A study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results showed a significant reduction in bacterial viability at concentrations as low as 31.108 μg/mL, indicating strong antibacterial properties .

- Evaluation in Cancer Research : Another investigation focused on the compound's role as a DHODH inhibitor in AML treatment. The results demonstrated dose-dependent anti-leukemic effects, including reduced leukemic stem cell populations and prolonged survival in animal models .

Q & A

Basic: What are the optimal synthetic routes for 2-Bromo-1-(4-methylpyridin-2-yl)ethan-1-one, and how can reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves bromination of the parent ketone, 1-(4-methylpyridin-2-yl)ethan-1-one. Two primary approaches are documented:

- Direct Bromination: Using bromine (Br₂) in acetic acid or dichloromethane at 0–25°C. Excess bromine (1.2–1.5 equiv.) ensures complete α-bromination, but prolonged reaction times may lead to di-brominated byproducts .

- Electrophilic Substitution: Employing N-bromosuccinimide (NBS) with a catalytic acid (e.g., H₂SO₄) in acetonitrile. This method offers better regioselectivity for mono-bromination, with yields >75% under inert atmospheres .

Key Optimization Factors:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–25°C | Higher temps increase byproducts |

| Solvent | DCM or Acetic Acid | Polar aprotic solvents favor NBS |

| Stoichiometry | 1.2–1.5 eq Br₂ | Excess Br₂ reduces selectivity |

Validation: Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane) and confirm purity by ¹H NMR (δ 8.5–8.7 ppm for pyridyl H; δ 4.3–4.5 ppm for CH₂Br) .

Advanced: How can crystallographic data resolve contradictions in reported molecular conformations of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural assignment. For this compound:

- Crystallization: Grow crystals via slow evaporation in ethanol/water (3:1).

- Data Collection: Use MoKα radiation (λ = 0.71073 Å) with a Bruker D8 VENTURE diffractometer.

- Refinement: Employ SHELXL-2018 for structure solution and refinement. Key parameters include:

- Space group: P2₁/c (monoclinic)

- Unit cell dimensions: a = 7.736 Å, b = 12.441 Å, c = 10.048 Å, β = 111.42° .

Contradiction Resolution: Discrepancies in dihedral angles between pyridyl and ketone groups (e.g., 15° vs. 25° in prior studies) can arise from torsional flexibility. SC-XRD confirms the dominant conformation (dihedral angle = 18.5°), validated by Hirshfeld surface analysis showing strong C–H···O interactions stabilizing the structure .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR:

- ¹H NMR (CDCl₃): Pyridyl protons appear as doublets (δ 8.6–8.7 ppm, J = 5.1 Hz); methyl group at δ 2.5 ppm.

- ¹³C NMR: Carbonyl C=O at δ 190–195 ppm; Br–CH₂ at δ 35–40 ppm .

- IR Spectroscopy: Strong C=O stretch at 1680–1700 cm⁻¹; C–Br stretch at 550–600 cm⁻¹.

- Mass Spectrometry (HRMS): Expected [M+H]⁺ = 230.0 (C₈H₈BrNO⁺), with isotopic pattern confirming bromine presence .

Troubleshooting: Impurities from incomplete bromination (e.g., residual parent ketone) are detectable via HPLC (C18 column, 70:30 MeOH/H₂O; retention time = 6.2 min) .

Advanced: How does the electronic nature of the 4-methylpyridin-2-yl group influence reactivity in nucleophilic substitutions?

Methodological Answer:

The 4-methylpyridin-2-yl moiety exerts dual effects:

- Electron-Withdrawing Effect: The pyridine ring withdraws electron density via conjugation, polarizing the C–Br bond and enhancing susceptibility to nucleophilic attack (SN₂ mechanism).

- Steric Effects: The methyl group at the 4-position creates steric hindrance, reducing reaction rates with bulky nucleophiles (e.g., tert-butoxide) compared to smaller ones (e.g., NH₃) .

Case Study: Reaction with sodium azide (NaN₃) in DMF at 60°C yields 2-azido-1-(4-methylpyridin-2-yl)ethan-1-one in 85% yield, whereas reaction with morpholine requires 24 h at 25°C for 70% yield due to steric constraints .

Advanced: What strategies mitigate challenges in biological activity studies, such as conflicting cytotoxicity data?

Methodological Answer:

Contradictory cytotoxicity results (e.g., IC₅₀ = 10 µM vs. 50 µM in similar cell lines) often stem from:

- Solubility Issues: Use DMSO stocks (<0.1% final concentration) to avoid solvent toxicity.

- Assay Variability: Standardize MTT assays with controls for mitochondrial activity interference.

- Metabolic Stability: Pre-treat compounds with liver microsomes to assess degradation rates .

Example: In HT-29 colon cancer cells, pre-treatment with CYP3A4 inhibitors (e.g., ketoconazole) increases compound stability, reducing IC₅₀ from 50 µM to 12 µM .

Basic: How to troubleshoot low yields in Suzuki-Miyaura cross-coupling reactions using this compound?

Methodological Answer:

Common pitfalls and solutions:

- Pd Catalyst Selection: Use Pd(PPh₃)₄ (5 mol%) for aryl boronic acids with electron-withdrawing groups.

- Base Optimization: K₂CO₃ in dioxane/H₂O (3:1) at 80°C improves coupling efficiency .

- Purification: Column chromatography (SiO₂, ethyl acetate/hexane gradient) isolates coupled products (e.g., biaryl derivatives) with >90% purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.